molecular formula C12H16N2O B8332335 4-Piperazino-1,3-dihydroisobenzofuran

4-Piperazino-1,3-dihydroisobenzofuran

Cat. No.: B8332335
M. Wt: 204.27 g/mol
InChI Key: WEVKZZIXPUYPPN-UHFFFAOYSA-N
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Description

4-Piperazino-1,3-dihydroisobenzofuran is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. Its structure incorporates a piperazine ring, a privileged scaffold in pharmacology, fused with an isobenzofuranone group. The piperazine moiety is a common feature in numerous bioactive molecules and is frequently utilized in the design of kinase inhibitors and other targeted therapies . Research into analogous compounds highlights the potential of this chemical class in the development of anticancer agents. For instance, hybrid structures combining benzofuran and piperazine elements have demonstrated promising activity as CDK2 (Cyclin-Dependent Kinase 2) inhibitors, showing potent antiproliferative effects on cancer cell lines such as pancreatic (Panc-1), breast (MCF-7), and lung (A549) carcinomas . Furthermore, piperazine-aryl urea derivatives have been investigated in repurposing studies for their selective cytotoxic activity against breast cancer cells, underscoring the therapeutic relevance of this structural motif . Historically, related spiro[isobenzofuran-1(3H),4'-piperidine] compounds were studied for their effects on the central nervous system, exhibiting marked inhibition of tetrabenazine-induced ptosis, which indicates potential neuroactive properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1,3-dihydro-2-benzofuran-4-yl)piperazine

InChI

InChI=1S/C12H16N2O/c1-2-10-8-15-9-11(10)12(3-1)14-6-4-13-5-7-14/h1-3,13H,4-9H2

InChI Key

WEVKZZIXPUYPPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2COC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytorhizophins D–I (1-Phenyl-1,3-dihydroisobenzofuran Derivatives)

Cytorhizophins D–I, isolated from the endophytic fungus Cytospora rhizophorae, share the 1,3-dihydroisobenzofuran core but differ in substituents. Cytorhizophins D–E and F–G feature a 1-phenyl group and a highly oxygenated isopentenyl unit, while cytorhizophins H–I incorporate a tetracyclic furoxanthenone system .

Key Comparisons:

  • Antioxidant Activity : Cytorhizophins D–G exhibit potent DPPH radical scavenging activity (EC50 = 5.86–26.80 μM), outperforming ascorbic acid (EC50 = 25.53 μM). This suggests that aryl substitution on the dihydroisobenzofuran scaffold enhances antioxidant efficacy .
  • Structural Impact: The 1-phenyl group in cytorhizophins likely contributes to radical stabilization, whereas the piperazine group in 4-piperazino-1,3-dihydroisobenzofuran may prioritize receptor interaction over antioxidant activity.
Table 1: Antioxidant Activity of Dihydroisobenzofuran Derivatives
Compound DPPH EC50 (μM) Reference
Cytorhizophins D–G 5.86–26.80
Ascorbic Acid (Control) 25.53

1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines

These compounds, studied by Corrêa et al. (2017), are pharmacologically optimized analogs with anti-inflammatory properties. They act as dual histamine H3 and H4 receptor antagonists, suppressing cAMP accumulation and glucagon-induced hepatic glucose production .

Key Comparisons:

  • Pharmacological Target : Unlike cytorhizophins (antioxidant focus), these piperazine derivatives target GPCRs (H3R/H4R), indicating structural flexibility for diverse therapeutic applications.
  • Substituent Influence: The 2,3-dihydrobenzofuran moiety in these compounds may enhance metabolic stability compared to the isobenzofuran core in this compound.

Piperazine-Functionalized Quinolones

and describe quinolone derivatives with piperazino-carbopiperazino side chains. These compounds exhibit antibacterial properties, with structural modifications (e.g., fluorine substitution) enhancing potency against Gram-negative pathogens .

Key Comparisons:

  • Biological Activity: The quinolone core prioritizes DNA gyrase inhibition, whereas this compound’s fused ring system may favor CNS or anti-inflammatory targets.
  • Synthetic Flexibility : Both classes utilize piperazine for solubility and bioavailability, but the dihydroisobenzofuran scaffold offers a distinct pharmacokinetic profile.

Recommendations :

  • Conduct SAR studies to optimize substituents on the isobenzofuran core for target-specific efficacy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Piperazino-1,3-dihydroisobenzofuran, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis of 1,3-dihydroisobenzofuran derivatives often involves tandem allylation/oxa-Michael addition reactions. For example, tin powder-mediated one-pot reactions with o-formyl chalcones and allyl bromides under mild conditions (e.g., room temperature, dichloromethane solvent) yield bicyclic structures efficiently . Transition-metal-free methods using cesium carbonate as a promoter for intramolecular hydroalkoxylation of aromatic alkynols are also effective, achieving regioselective 5-exo-dig cyclization .
  • Key Considerations : Solvent polarity, temperature control, and catalyst selection (e.g., cesium carbonate vs. tin powder) significantly impact regioselectivity and yield.

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and substituent orientation?

  • Methodology : X-ray crystallography is the gold standard for resolving bicyclic systems. For example, the crystal structure of 3-(4-methylpiperazin-1-yl)isobenzofuran-1(3H)-one reveals a non-planar conformation due to steric interactions between substituents . Complementary techniques include NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for piperazine ring proton coupling patterns) and IR spectroscopy (to identify carbonyl or nitro groups if present).
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .

Q. What are the common chemical reactions involving the piperazine and dihydroisobenzofuran moieties in this compound?

  • Reactivity Profile :

  • Piperazine : Undergoes N-alkylation, acylation, or coordination with metal catalysts (e.g., palladium for cross-coupling reactions) .
  • Dihydroisobenzofuran : Susceptible to electrophilic aromatic substitution (e.g., nitration at the 4-position) and oxidation to form phthalide derivatives .
    • Mechanistic Insight : The nitro group at the 4-position (in related compounds) enhances electrophilicity, directing substitution to ortho/para positions .

Advanced Research Questions

Q. How can catalytic systems like palladium nanoparticles improve the efficiency of tandem reactions (e.g., coupling/cyclization/hydrogenation) for synthesizing this compound derivatives?

  • Methodology : Palladium nanoparticles in polyol solvents enable one-pot tandem reactions, achieving >90% yields in phthalimide and isoindolinone syntheses . Optimize parameters such as nanoparticle size (5–10 nm), solvent (ethylene glycol), and hydrogen pressure (1–3 atm) to minimize side reactions.
  • Data Contradictions : Conflicting reports on nitro group reduction (amine vs. hydroxylamine intermediates) may arise from varying hydrogenation conditions. Resolve via controlled experiments with isotopic labeling .

Q. What strategies address contradictory data in regioselectivity during electrophilic substitution reactions on this compound?

  • Case Study : Nitration of 4-Nitro-1,3-dihydroisobenzofuran yields conflicting positional isomers in different studies.
  • Resolution : Use computational modeling (e.g., Fukui function analysis) to predict electrophilic sites. Validate with kinetic studies under controlled acidity (e.g., HNO3_3/H2_2SO4_4 vs. acetyl nitrate) .

Q. How can novel derivatives of this compound be designed to enhance biological activity while maintaining metabolic stability?

  • Design Framework :

  • Bioisosteric Replacement : Substitute the piperazine ring with 1,2,4-triazole to modulate pharmacokinetics .
  • Prodrug Strategies : Introduce tert-butoxycarbonyl (Boc) groups to improve solubility, as seen in 4-[4-(tert-Boc)piperazino]benzoic acid derivatives .
    • Validation : Conduct in vitro CYP450 inhibition assays and stability studies in simulated gastric fluid .

Structural and Safety Data

Property Value/Description Reference
Core StructureBicyclic (benzene + furan), non-planar
Functional GroupsPiperazine at 1-position, furan oxygen
Molecular Weight (g/mol)~306.35 (analogous to tert-Boc derivatives)
Hazard ClassificationIrritant (skin/eyes); OSHA safety protocols

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